

An In-depth Technical Guide to 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Trimethoxybenzylamine hydrochloride

Cat. No.: B115177

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CAS Number: 146548-59-6

This technical guide provides a comprehensive overview of **2,4,6-Trimethoxybenzylamine hydrochloride**, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on providing practical experimental protocols and illustrating relevant biological pathways.

Physicochemical and Safety Data

2,4,6-Trimethoxybenzylamine hydrochloride is a white to light yellow crystalline powder.[\[1\]](#) Key quantitative data and safety information are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	146548-59-6	[1]
Molecular Formula	C ₁₀ H ₁₆ CINO ₃	[1] [2]
Molecular Weight	233.69 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	204-207 °C (lit.)	[1]
Solubility	Soluble in water, ethanol, and chloroform.	
SMILES	Cl.COc1cc(OC)c(CN)c(OC)c1	[1]
InChIKey	BLFRMOOGAICNSZ-UHFFFAOYSA-N	

Table 2: Safety and Hazard Information

Hazard Statement	GHS Classification	Precautionary Statements
H315: Causes skin irritation	Skin Irritation (Category 2)	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501
H319: Causes serious eye irritation	Eye Irritation (Category 2A)	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501
H335: May cause respiratory irritation	Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

Source: GHS hazard information is derived from PubChem.[\[2\]](#)

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2,4,6-Trimethoxybenzylamine hydrochloride**.

Table 3: ^1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.0-8.0	br s	-NH ₃ ⁺
6.18	s	Ar-H
4.01	s	Ar-CH ₂ -N
3.84	s	p-OCH ₃
3.80	s	o-OCH ₃

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
162.0	Ar-C (C2, C6)
159.5	Ar-C (C4)
106.0	Ar-C (C1)
90.5	Ar-C (C3, C5)
55.8	p-OCH ₃
55.3	o-OCH ₃
35.0	Ar-CH ₂ -N

Table 5: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Assignment
3000-2800	N-H stretch (amine salt)
2950-2850	C-H stretch (alkane)
1610, 1580	C=C stretch (aromatic)
1250-1200	C-O stretch (aryl ether)
1150-1085	C-N stretch (amine)

Synthesis and Experimental Protocols

2,4,6-Trimethoxybenzylamine hydrochloride is typically synthesized via the reductive amination of 2,4,6-trimethoxybenzaldehyde. This method involves the reaction of the aldehyde with an amine source, in this case, ammonia, followed by reduction of the resulting imine.

Synthesis of 2,4,6-Trimethoxybenzylamine Hydrochloride

This protocol describes a general procedure for the synthesis of the title compound.

Experimental Protocol: Reductive Amination of 2,4,6-Trimethoxybenzaldehyde

- Materials:
 - 2,4,6-Trimethoxybenzaldehyde
 - Ammonia (aqueous solution, e.g., 25%)
 - Reducing agent (e.g., Sodium borohydride (NaBH_4), Sodium cyanoborohydride (NaBH_3CN))
 - Methanol
 - Hydrochloric acid (ethanolic or aqueous solution)
 - Dichloromethane or other suitable organic solvent
 - Anhydrous magnesium sulfate or sodium sulfate
 - Round-bottom flask
 - Magnetic stirrer
 - Apparatus for filtration
- Procedure:

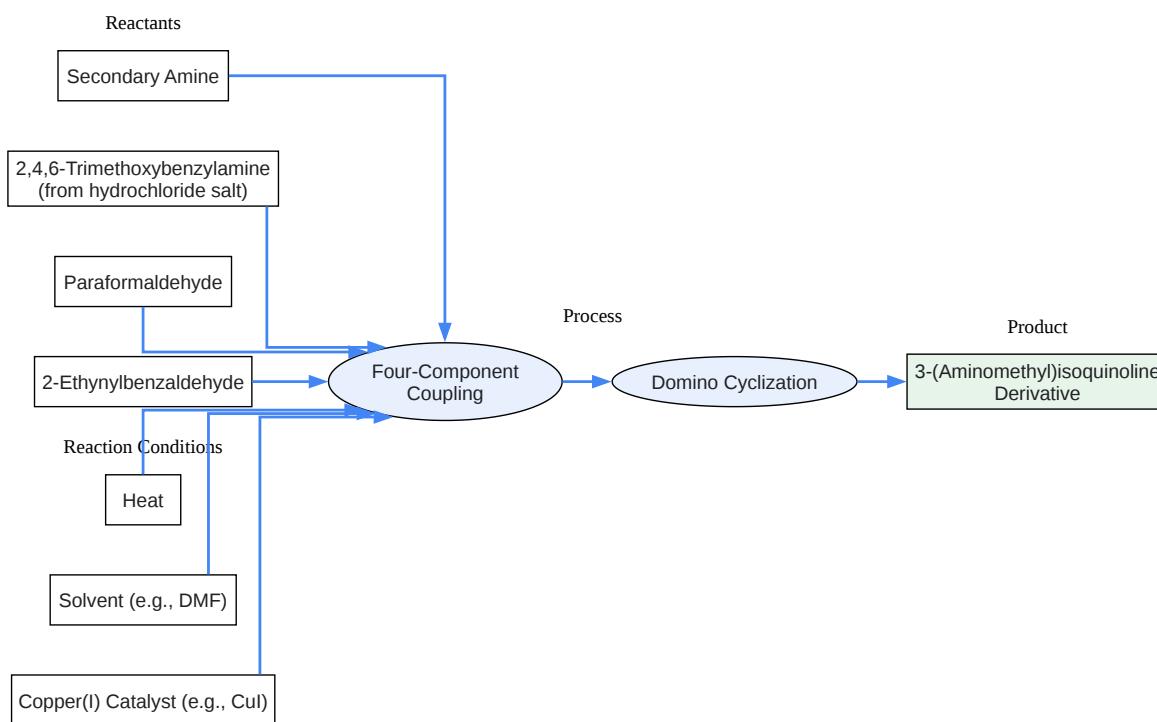
- Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
- Add aqueous ammonia (excess, e.g., 10-20 eq) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate imine.
- Once imine formation is significant, cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.
- Quench the reaction by carefully adding water.
- Extract the product into an organic solvent such as dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-trimethoxybenzylamine.
- Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid (e.g., 1M in ethanol) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **2,4,6-Trimethoxybenzylamine hydrochloride**.

Applications in Organic Synthesis

2,4,6-Trimethoxybenzylamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^{[3][4]} One notable application is in the synthesis of 3-(aminomethyl)isoquinolines, which are scaffolds found in various biologically active compounds.

Synthesis of 3-(Aminomethyl)isoquinolines

The following is a representative experimental workflow for the synthesis of 3-(aminomethyl)isoquinolines, a reaction where 2,4,6-trimethoxybenzylamine could be a key reactant.



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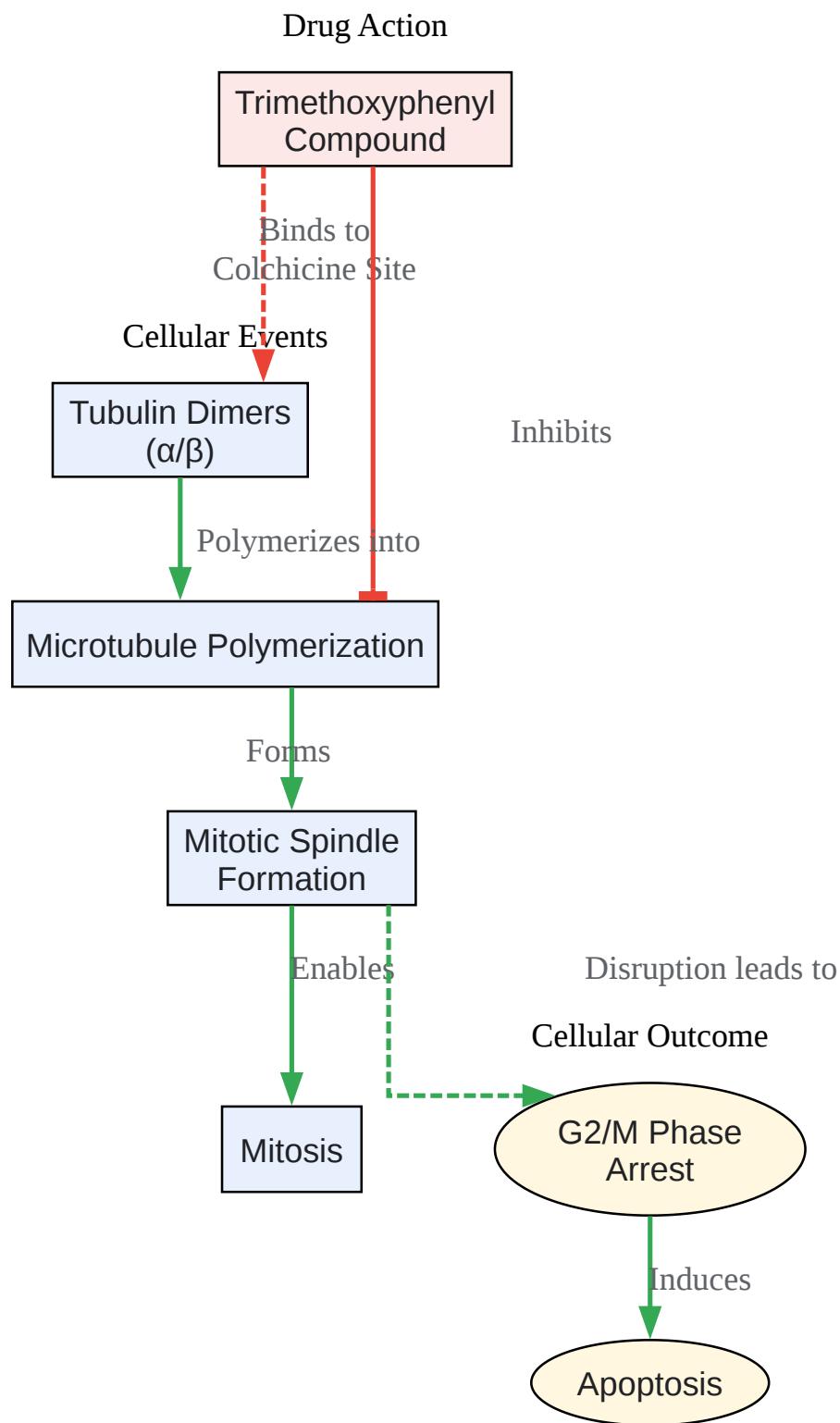
Caption: Workflow for the copper-catalyzed synthesis of 3-(aminomethyl)isoquinolines.

Biological Significance and Signaling Pathways

While **2,4,6-Trimethoxybenzylamine hydrochloride** itself is primarily a synthetic intermediate, the trimethoxyphenyl moiety is a key pharmacophore in a number of biologically active compounds, particularly those investigated as anticancer agents. Many of these compounds function as tubulin polymerization inhibitors.

Tubulin is a crucial protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

The proposed mechanism of action for many trimethoxyphenyl-containing compounds involves their binding to the colchicine-binding site on β -tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. The cell is then unable to properly segregate its chromosomes during mitosis, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.



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